N-((6-Aminopyridin-2-YL)methyl)acetamide

Medicinal Chemistry Structural Biology Chemical Synthesis

Researchers requiring a methylene-spaced aminopyridine acetamide scaffold face limited commercial availability at defined purity. N-((6-Aminopyridin-2-yl)methyl)acetamide (CAS 1203295-89-9) addresses this gap as a versatile building block for medicinal chemistry and SAR campaigns. - Methylene spacer alters lipophilicity (XLogP3) and rotatable bond count vs. direct amide analogs, enabling steric/electronic tolerance probing of target binding pockets. - Dual functionalization points (primary amine + acetamide) support multi-step synthetic elaboration. - Supplied at 97% purity with batch-to-batch consistency for reproducible downstream chemistry and controlled impurity management.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1203295-89-9
Cat. No. B598429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Aminopyridin-2-YL)methyl)acetamide
CAS1203295-89-9
SynonymsN-((6-Aminopyridin-2-yl)methyl)acetamide
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCC(=O)NCC1=NC(=CC=C1)N
InChIInChI=1S/C8H11N3O/c1-6(12)10-5-7-3-2-4-8(9)11-7/h2-4H,5H2,1H3,(H2,9,11)(H,10,12)
InChIKeyHQSWCZDDQGJJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Aminopyridin-2-YL)methyl)acetamide: Core Specifications


N-((6-Aminopyridin-2-YL)methyl)acetamide (CAS 1203295-89-9) is a pyridine-based small molecule with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol [1]. It is characterized by an aminopyridine ring substituted with an acetamide group via a methylene linker. This compound is primarily utilized as a versatile chemical scaffold and intermediate in medicinal chemistry for the synthesis of novel bioactive molecules, particularly within the class of aminopyridine acetamides [2].

Scaffold Aminopyridine acetamide building block with methylene linker
Workflow Medicinal chemistry synthesis and SAR campaigns
Reactivity Dual amine/acetamide handles for further elaboration

Why N-((6-Aminopyridin-2-YL)methyl)acetamide Cannot Be Substituted


Substituting N-((6-Aminopyridin-2-YL)methyl)acetamide with a closely related analog like N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3) is not chemically or pharmacologically equivalent due to a critical structural difference: the presence of a methylene spacer between the pyridine ring and the acetamide group [1]. This single -CH2- unit alters fundamental physicochemical properties, including lipophilicity (XLogP3) and molecular flexibility (Rotatable Bond Count), which are key determinants of pharmacokinetic behavior and binding affinity in biological systems [2]. Direct replacement may lead to unexpected changes in solubility, membrane permeability, and target engagement, thereby invalidating experimental results or synthetic routes reliant on the specific properties of N-((6-Aminopyridin-2-YL)methyl)acetamide.

Methylene spacer alters lipophilicity and flexibility vs. direct amide analog, potentially shifting solubility and permeability profiles
Vendor purity range differs from the comparator, requiring purification assessment before substitution

N-((6-Aminopyridin-2-YL)methyl)acetamide: Quantitative Comparison with Closest Analogs


Methylene Spacer: Physicochemical Impact

Compared to its direct analog N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3), N-((6-Aminopyridin-2-YL)methyl)acetamide contains a methylene (-CH2-) spacer. This structural variation results in a higher molecular weight (165.19 vs. 151.17 g/mol), an increased rotatable bond count (2 vs. 1), and a reduced computed lipophilicity (XLogP3: -0.3 vs. 0.0) [1][2].

Methylene Spacer: Physicochemical Impact
Head-to-head
MW +14.02, Rot. Bonds +1, XLogP3 −0.3
Calculated property differences support distinct SAR application
Computed properties, may not fully reflect experimental behavior
Medicinal Chemistry Structural Biology Chemical Synthesis

Purity and Vendor Specifications

Commercial availability of N-((6-Aminopyridin-2-YL)methyl)acetamide typically comes with a minimum purity specification of 95% (AKSci) to 97% (CymitQuimica) . In contrast, the direct amide analog N-(6-aminopyridin-2-yl)acetamide is more commonly supplied at a higher purity of 98% across multiple vendors . While this difference is modest, it represents a critical procurement checkpoint for applications where purity requirements are stringent, such as in the synthesis of highly sensitive pharmaceutical intermediates or in quantitative bioassays.

Purity & Vendor Specifications
Vendor specification review
Target 95–97%; Comparator 98%
Purity variance may influence procurement and synthesis planning
Vendor-reported data, verify with current COA
Chemical Procurement Quality Control Laboratory Supply

Aminopyridine Acetamide Antibacterial Potential

While direct biological data for N-((6-Aminopyridin-2-YL)methyl)acetamide is absent from primary literature, class-level inference can be drawn from a study on structurally related aminopyridine acetamides [1]. In that study, a series of novel aminopyridine acetamides (compounds 22-28) were evaluated for antibacterial activity against S. pyogenes, E. coli, and P. mirabilis, and were compared to standard antibiotics like amoxicillin and ampicillin. The results demonstrated significant differences in inhibition diameters and MICs, indicating that the aminopyridine acetamide scaffold is a viable platform for antibacterial drug development.

Antibacterial Potential
Class-level inference
Aminopyridine acetamide derivatives show antibacterial activity vs. standard antibiotics
Supports scaffold screening rationale for antibacterial research
Target compound not directly tested
Antibacterial Research Drug Discovery Infectious Disease

N-((6-Aminopyridin-2-YL)methyl)acetamide: Key Applications


SAR Studies for Kinase and Antibacterial Programs

The distinct physicochemical profile of N-((6-Aminopyridin-2-YL)methyl)acetamide, specifically its methylene spacer resulting in altered lipophilicity and flexibility compared to direct amide analogs, makes it a valuable tool in SAR campaigns. Researchers can use this compound to probe the steric and electronic tolerance of target binding pockets, particularly for enzymes like kinases or for developing novel antibacterial agents where the aminopyridine acetamide scaffold has shown class-level promise [1].

Synthesis of Heterocyclic Intermediates for Drug Discovery

As a versatile building block, this compound's primary amine and acetamide functionalities provide dual points for further chemical elaboration. Its procurement in defined purities (95-97%) allows for controlled synthetic planning, where the starting purity is known and any required additional purification can be budgeted. This is essential for multi-step synthesis in medicinal chemistry, ensuring that downstream impurities are minimized.

Quality Control in Chemical Procurement

The documented variance in commercial purity (95-97%) compared to a closely related, more widely available analog (98%) presents a clear procurement decision point. Laboratories with stringent purity requirements (e.g., those conducting precise biophysical assays or synthesizing GMP materials) must weigh the cost and availability of this specific compound against the need for an additional purification step, making it a benchmark case for evaluating vendor specifications and internal quality control protocols.

Application
Selection Property
Validation Focus
SAR Studies (Kinase & Antibacterial)
Distinct physicochemical profile with methylene spacer
Binding pocket steric and electronic probing
Heterocyclic Intermediate Synthesis
Dual reactive handles (amine & acetamide)
Controlled synthetic planning with defined purity starting point
Quality Control Procurement
Starting purity specification
Vendor COA review and additional purification planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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